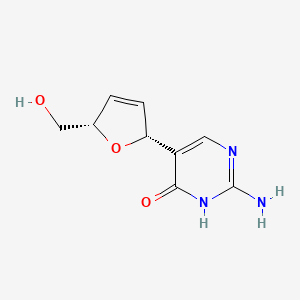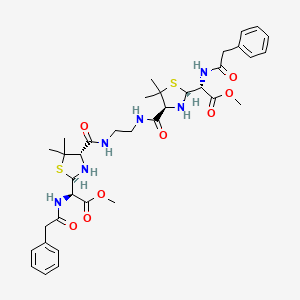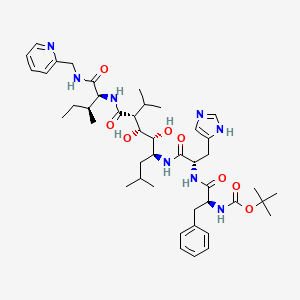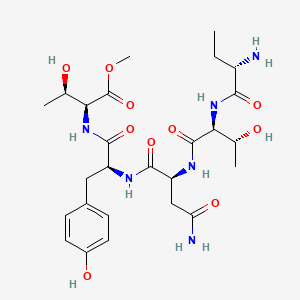
Ethamoxytriphetol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethamoxytriphetol hydrochloride, also known by its developmental code name MER-25, is a synthetic nonsteroidal antiestrogen. It was first reported in 1958 and was the first antiestrogen to be discovered . Despite its promising properties, it was never marketed due to its low potency and undesirable side effects .
Vorbereitungsmethoden
Ethamoxytriphetol hydrochloride is synthesized through a series of chemical reactions involving the combination of various reagents under specific conditions. The synthetic route typically involves the reaction of 4-methoxyphenyl magnesium bromide with 4-(2-diethylaminoethoxy)benzophenone, followed by hydrolysis and subsequent crystallization to obtain the hydrochloride salt
Analyse Chemischer Reaktionen
Ethamoxytriphetol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of phenolic derivatives, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Ethamoxytriphetol hydrochloride has been studied for various scientific research applications, including:
Wirkmechanismus
Ethamoxytriphetol hydrochloride exerts its effects by binding to estrogen receptors and blocking the action of estrogen. This results in the inhibition of estrogen-dependent cellular processes and gene expression . The compound is technically a selective estrogen receptor modulator (SERM), meaning it can act as both an antagonist and an agonist depending on the tissue and context .
Vergleich Mit ähnlichen Verbindungen
Ethamoxytriphetol hydrochloride is structurally related to the triphenylethylene group of selective estrogen receptor modulators, which includes compounds such as clomifene and tamoxifen . Compared to these compounds, this compound is unique in its nearly pure antiestrogenic activity and lack of estrogenic effects in most species tested . it is less potent and has more severe central nervous system side effects, which limited its clinical development .
Similar Compounds
- Clomifene
- Tamoxifen
- Nafoxidine
Eigenschaften
CAS-Nummer |
3037-26-1 |
|---|---|
Molekularformel |
C27H34ClNO3 |
Molekulargewicht |
456.0 g/mol |
IUPAC-Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C27H33NO3.ClH/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22;/h6-18,29H,4-5,19-21H2,1-3H3;1H |
InChI-Schlüssel |
HUSCQLWJYAZOLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















